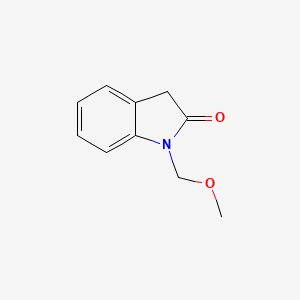

1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethyl)-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-7-11-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPYZUNJZJKCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=O)CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,3 Dihydro 1 Methoxymethyl 2h Indol 2 One Analogs

Impact of N-Substitution (e.g., Methoxymethyl Group) on the 2H-Indol-2-one Pharmacophore

The substitution at the N-1 position of the 2H-indol-2-one core is a critical determinant of the molecule's interaction with biological targets. The introduction of various substituents can modulate lipophilicity, metabolic stability, and the orientation of the molecule within a binding pocket. In the case of 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one, the methoxymethyl (MOM) group serves as a key feature.

The methoxymethyl group, in particular, is often employed as a protective group in organic synthesis due to its stability under various conditions and its ease of removal. However, in the context of a pharmacophore, the MOM group can also participate in hydrogen bonding through its oxygen atom, potentially forming key interactions with amino acid residues in a target protein. Its flexibility allows it to adopt various conformations, which can be advantageous for fitting into a binding site.

Research on related N-substituted indole (B1671886) derivatives has shown that modifications at this position can lead to significant changes in activity. For example, indole derivatives with tertiary amino and phenyl groups at the N-1 position have demonstrated significant activity against certain pathogens. nih.gov This highlights the importance of the N-1 substituent in defining the pharmacological profile of the 2H-indol-2-one scaffold.

Substituent Effects at C-3 of the Oxindole (B195798) Ring on Biological Activity

The C-3 position of the oxindole ring is a common site for substitution and is often crucial for biological activity. The introduction of substituents at this position can create a chiral center, and the absolute configuration of this stereocenter can have a profound impact on the molecule's bioactivity. rsc.org Oxindoles with a chiral quaternary stereocenter at the 3-position are particularly attractive targets in medicinal chemistry due to their prevalence in biologically active molecules. acs.org

A variety of substituents at C-3 have been explored, leading to a diverse range of biological effects. For instance, the introduction of a hydroxyl group to form 3-hydroxyoxindoles has garnered significant attention due to the diverse biological activities of these derivatives. beilstein-journals.org The functionalization of the C-3 position is a key strategy for developing novel therapeutic agents. Many C-3 substituted indole analogs have shown efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov

The electronic properties of the substituents at C-3 can also influence the reactivity and biological interactions of the molecule. Electron-withdrawing or electron-donating groups can alter the charge distribution of the oxindole core, affecting its binding to target proteins. For example, in some reactions, 3-acetyl-2H-chromen-2-ones bearing an electron-withdrawing group gave products in lower yields, while those with an electron-donating methoxy (B1213986) group showed good reactivity. beilstein-journals.org

The incorporation of an azide (B81097) group at the C-3 position provides a versatile precursor for synthesizing a wide array of nitrogen-containing analogs, making them promising candidates for drug discovery. acs.org This highlights the synthetic utility and therapeutic potential of modifying the C-3 position of the oxindole scaffold.

Positional Modifications and Their Influence on Target Interactions and Efficacy

Beyond the N-1 and C-3 positions, modifications at other positions of the 2H-indol-2-one ring system can also significantly impact biological activity. Substituents on the aromatic ring (positions C-4, C-5, C-6, and C-7) can modulate the electronic properties, solubility, and metabolic stability of the compound.

The electronic properties of substituents on the isatin (B1672199) aromatic ring have been shown to have a remarkable effect on the yields and enantioselectivities of certain reactions. beilstein-journals.org Products bearing electron-donating groups on the isatin core were obtained with high enantioselectivities in some cases. beilstein-journals.org This indicates that positional modifications can have a profound influence on the stereochemical outcome of synthetic routes, which in turn affects the biological profile of the resulting compounds.

Stereochemical Considerations and Enantioselective Synthesis for SAR Elucidation

As previously mentioned, the C-3 position of the oxindole ring is often a stereocenter, and the specific stereochemistry can be critical for biological activity. The absolute arrangement of substituents at the C-3 stereocenter has a substantial impact on the bioactivity of these substances. rsc.org Therefore, the enantioselective synthesis of oxindole derivatives is of paramount importance for elucidating structure-activity relationships.

The development of catalytic asymmetric methods to synthesize biologically important 3-hydroxyoxindoles is an active area of research. beilstein-journals.org Chiral catalysts can be employed to produce specific enantiomers in high yields and with high enantioselectivities. beilstein-journals.org This allows for the separate biological evaluation of each enantiomer, providing a clearer understanding of the stereochemical requirements for target binding and efficacy.

The synthesis of enantiopure spiroaziridine oxindoles and their subsequent stereoselective nucleophilic azidation at the tertiary sp3 center is another example of the importance of stereochemical control in this class of compounds. acs.org By controlling the stereochemistry at the C-3 position, researchers can design more potent and selective therapeutic agents.

Pharmacophore Modeling and Ligand-Based Drug Design for 2H-Indol-2-one Series

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential structural features of a molecule that are responsible for its biological activity. nih.govdergipark.org.tr This approach can be either ligand-based or structure-based. dergipark.org.trnih.gov In the absence of a known target structure, a ligand-based approach can be used, where a pharmacophore model is developed from a set of known active ligands. dergipark.org.trnih.gov

For the 2H-indol-2-one series, pharmacophore modeling can help in the rational design of new analogs with improved activity. By identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions, researchers can design new molecules that fit the pharmacophore model. ugm.ac.id These models can then be used for virtual screening of large compound libraries to identify new potential hits. dergipark.org.trnih.gov

Ligand-based drug design for the 2H-indol-2-one series would involve aligning a set of active analogs and identifying the common chemical features that are essential for their biological activity. This information can then be used to guide the synthesis of new derivatives with optimized properties. The combination of pharmacophore modeling and traditional SAR studies can accelerate the drug discovery process for this important class of compounds.

Mechanistic Investigations of Biological Activities of 1,3 Dihydro 1 Methoxymethyl 2h Indol 2 One and Its Analogs

Identification and Characterization of Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

The biological activities of 2H-Indol-2-one derivatives stem from their interaction with a diverse array of molecular targets. These compounds have been identified as modulators of various enzymes, receptors, and other key proteins involved in cellular signaling.

Enzymes: A primary class of targets for indolin-2-one derivatives is the protein kinase family. Many analogs function as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in regulating cell growth, proliferation, and survival. scirp.org Specific RTKs targeted by these compounds include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E. nih.govdurham.ac.uk Beyond kinases, these scaffolds have been shown to inhibit other enzyme classes. For instance, certain indoline-based derivatives are effective dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.govacs.org Additionally, analogs such as pyrazino[1,2-a]indol-1-ones have been investigated as inhibitors of MAPK-activated protein kinase 2 (MAPK2), another important enzyme in inflammatory signal transduction. mdpi.com

Receptors: The indolin-2-one core has been successfully modified to target various cellular receptors. Analogs bearing piperazinylbutyl side chains have demonstrated high affinity and selectivity for the dopamine (B1211576) D4 receptor, suggesting potential applications in neurological disorders. nih.gov In the context of cancer, vanillin-based indolin-2-one derivatives have been developed as anti-breast cancer agents that target the estrogen receptor-α (ER-α). acs.org Furthermore, the related indole-2-carboxamide scaffold acts as an allosteric modulator of the cannabinoid CB1 receptor, highlighting the versatility of the core indole (B1671886) structure in receptor modulation. nih.gov Indole derivatives also interact with xenobiotic receptors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which are crucial for sensing and metabolizing foreign compounds. theses.cz

In Vitro Biochemical and Cell-Based Assays for Target Engagement and Efficacy

A variety of in vitro assays are employed to characterize the interaction of 2H-indol-2-one derivatives with their molecular targets and to evaluate their efficacy at the cellular level. These assays are fundamental for establishing structure-activity relationships and elucidating mechanisms of action.

Biochemical Assays: To confirm direct target engagement and determine potency, enzyme inhibition and receptor binding assays are routinely used. Kinase inhibition is often measured through assays that quantify the phosphorylation of a substrate, while receptor binding affinity is determined using radioligand displacement assays. nih.govrsc.org For example, the affinity of indolin-2-one analogs for the dopamine D4 receptor was confirmed through competitive binding assays against a known radioligand. nih.gov

Cell-Based Assays: The cellular activity of these compounds is frequently assessed in models of inflammation and cancer. For anti-inflammatory potential, a common assay involves using murine macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of the compounds is then measured by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govresearchgate.net

For anticancer evaluation, compounds are often screened against the National Cancer Institute's panel of 60 human cancer cell lines (NCI-60) to assess their broad-spectrum antiproliferative activity. researchgate.net Further characterization is performed on specific cancer cell lines (e.g., HeLa, A549, MDA-MB-231) using cell viability assays, such as the MTT assay, to determine their cytotoxic or cytostatic effects. nih.govacs.org Beyond cancer and inflammation, analogs have been tested for their effects on bacterial physiology, including their ability to inhibit biofilm formation. nih.govnih.gov

Molecular Interactions and Binding Kinetics (e.g., K_i, IC_50)

The potency of 2H-indol-2-one analogs is quantified by determining their binding affinities (Ki) and inhibitory concentrations (IC50). These values are critical for comparing the efficacy of different derivatives and for guiding further structural optimization. Analogs of 1,3-dihydro-2H-indol-2-one have demonstrated a wide range of potencies, from nanomolar to micromolar, against various targets.

For instance, in receptor binding studies, an optimized indolin-2-one derivative exhibited a remarkable Ki value of 0.5 nM for the dopamine D4 receptor, indicating very high binding affinity. nih.gov In the realm of enzyme inhibition, potent activities are also observed. A dual inhibitor of 5-LOX and sEH showed IC50 values of 0.41 µM and 0.43 µM, respectively. acs.org Derivatives targeting oncogenic kinases have also achieved high potency, with IC50 values in the nanomolar range. One analog demonstrated an IC50 of 71 nM against EGFR, while others inhibited BRAFV600E with IC50 values between 77 nM and 107 nM. nih.gov

The antiproliferative activity in cell-based assays is often reported as GI50 (concentration for 50% growth inhibition) or IC50 values. These can vary significantly depending on the compound and the cancer cell line. Certain indole-based kinase inhibitors have shown potent antiproliferative effects with GI50 values ranging from 26 nM to 86 nM. nih.gov

Below is an interactive table summarizing the reported inhibitory activities of various 2H-indol-2-one analogs.

Elucidation of Signal Transduction Pathway Modulation by 2H-Indol-2-one Derivatives

The therapeutic effects of 2H-indol-2-one derivatives are achieved through the modulation of critical intracellular signal transduction pathways. By inhibiting key proteins like kinases and receptors, these compounds can interrupt the chain of events that leads to pathological cellular responses.

In the context of inflammation, certain 3-substituted-indolin-2-one derivatives have been shown to interfere with signaling pathways that are activated by inflammatory stimuli like LPS. nih.gov Research has demonstrated that these compounds can inhibit the phosphorylation, and thus the activation, of key signaling proteins including Protein Kinase B (Akt), mitogen-activated protein kinases (MAPKs), and the transcription factor NF-κB. nih.gov The inhibition of these pathways ultimately suppresses the expression of pro-inflammatory genes.

In the field of microbiology, indole and its derivatives are known to act as signaling molecules that control bacterial physiology and interspecies communication. asm.org Synthetic indole analogs have been shown to modulate these native indole-based signaling pathways. nih.gov Their activity can be dependent on transcriptional regulators such as SdiA and can influence bacterial processes like motility and virulence. nih.gov

Furthermore, indole derivatives can modulate pathways controlled by the AhR and PXR nuclear receptors. These receptors regulate the expression of drug-metabolizing enzymes, and compounds that act as agonists or antagonists can significantly alter cellular responses to xenobiotics. theses.cz In cannabinoid signaling, indole-2-carboxamide allosteric modulators can influence G-protein coupling and the activation of the ERK1/2 pathway downstream of the CB1 receptor. nih.gov

Cellular Phenotypes and Downstream Biological Effects Induced by 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one

The modulation of molecular targets and signaling pathways by 1,3-dihydro-2H-indol-2-one and its analogs culminates in a range of observable cellular phenotypes and biological effects. These downstream consequences represent the functional outcomes of the compounds' mechanisms of action.

Anti-inflammatory Effects: A prominent effect of many indolin-2-one derivatives is the suppression of inflammatory responses. In cellular models, this is observed as a significant reduction in the secretion of pro-inflammatory mediators, including NO, TNF-α, and IL-6, from activated immune cells. nih.govresearchgate.net

Antiproliferative and Pro-apoptotic Effects: In cancer research, a key phenotype induced by these compounds is the inhibition of tumor cell proliferation. nih.gov Some derivatives achieve this by inducing cell cycle arrest, for example, blocking cells in the G2/M phase of the cell cycle. researchgate.net This is often accompanied by the induction of apoptosis (programmed cell death), a critical mechanism for eliminating malignant cells. researchgate.net

Antimicrobial and Anti-biofilm Activity: Certain derivatives of 1,3-dihydro-2H-indol-2-one exhibit direct antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.gov Beyond direct killing, these compounds can also modulate bacterial behavior, leading to phenotypes such as the inhibition of biofilm formation and a reduction in bacterial motility, which are crucial for virulence and the establishment of chronic infections. nih.gov

Antioxidant Effects: Some indole analogs display antioxidant properties. They can act as free radical scavengers and inhibit the generation of reactive oxygen species (ROS) in cells. nih.gov This is complemented by the ability to inhibit lipid peroxidation, a process of oxidative degradation of lipids that can lead to cell damage. nih.gov

Pre Clinical Pharmacological Characterization of 1,3 Dihydro 1 Methoxymethyl 2h Indol 2 One Series

In Vitro Biological Efficacy and Selectivity Profiling

In this stage, the compound would be tested in laboratory-based assays to determine its biological activity at a cellular and molecular level. For a compound in the indol-2-one (B1256649) class, this would likely involve assessing its effects against various targets. For instance, derivatives of 1,3-dihydro-2H-indol-2-one have been evaluated for their antiproliferative activity against cancer cell lines and their inhibitory effects on microbial growth. A selectivity profile would be established by testing the compound against a panel of related and unrelated biological targets to understand its specificity of action.

In Vivo Efficacy Models in Disease Pathologies (e.g., Animal Models of Infection, Cancer, Inflammation)

Following promising in vitro results, the compound would be evaluated in living organisms to assess its therapeutic potential in a more complex biological system. Depending on the in vitro findings, this could involve animal models of cancer, where tumor growth inhibition would be a key endpoint, or models of bacterial infection to determine its antimicrobial efficacy in a living host. For example, other substituted 1,3-dihydroindole-2-ones have demonstrated potent antitumor effects in xenograft models.

Pre-clinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Relationships

Pharmacokinetic studies investigate how an organism affects a drug, including its absorption, distribution, metabolism, and excretion, while pharmacodynamics studies how a drug affects the organism. Pre-clinical PK/PD modeling aims to establish a relationship between the concentration of the drug in the body and its pharmacological effect. This is crucial for understanding the exposure levels required to achieve a therapeutic effect and helps in predicting a safe and effective dose for potential future studies.

Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are a cornerstone of pre-clinical drug development, providing a detailed understanding of a compound's disposition within the body. These studies characterize how the drug is absorbed into the bloodstream, distributed to various tissues, chemically modified by the body (metabolism), and ultimately removed. Both in vitro methods, such as using liver microsomes, and in vivo animal studies are employed to build a comprehensive ADME profile.

Biotransformation Processes in Pre-clinical Models

Biotransformation, or drug metabolism, is the process by which the body chemically alters a drug. This typically occurs in the liver through enzymatic reactions, categorized as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation). Understanding the biotransformation of a compound is critical as metabolites can be active, inactive, or even toxic. Studies in pre-clinical models, such as rats or dogs, using liver cells (hepatocytes) or subcellular fractions, help to identify the major metabolic pathways and the resulting metabolites.

Computational Chemistry and Molecular Modeling Applications in 2h Indol 2 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 2H-indol-2-one derivatives. scirp.org These methods are used to optimize molecular geometries and calculate a variety of electronic and thermodynamic properties. scirp.org

A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been employed to determine these parameters for various indole (B1671886) derivatives, providing insights into their chemical behavior. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological receptors or other molecules. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and ionization potential can also be derived from these calculations, offering a quantitative measure of the molecule's stability and reactivity. researchgate.net

| Parameter | Description | Typical Application in 2H-Indol-2-one Research |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles and participation in charge-transfer interactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles and identifies sites for potential chemical modification. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity, which can be correlated with biological activity. |

| MEP Map | Molecular Electrostatic Potential; visualizes charge distribution and reactive sites. | Identifies regions likely to engage in hydrogen bonding or electrostatic interactions with a protein target. |

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. jocpr.com This method is extensively used in 2H-indol-2-one research to understand how these molecules interact with the active sites of enzymes, such as protein kinases, which are common targets in cancer therapy. nih.govgrowingscience.com For example, docking studies have been performed to explore the binding of arylthiazole-linked 2H-indol-2-one derivatives to the VEGFR-2 receptor, a key player in angiogenesis. nih.gov

These studies can reveal crucial binding modes and specific molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. jocpr.comresearchgate.net The results are often quantified using a docking score, which estimates the binding affinity (e.g., in kcal/mol). nih.gov By analyzing these interactions, researchers can understand the structural basis for a compound's activity and make targeted modifications to improve potency and selectivity. nih.gov For example, docking studies of indolin-2-one derivatives against the COX-2 enzyme showed that compounds with good docking scores also exhibited potent anti-inflammatory activity. nih.gov

| 2H-Indol-2-one Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Arylthiazole linked 5a | VEGFR-2 (PDB: 3VHE) | -9.355 | (Not specified) | nih.gov |

| Arylthiazole linked 5g | VEGFR-2 (PDB: 3VHE) | -7.758 | (Not specified) | nih.gov |

| Indolin-2-one 1i | α-amylase (PDB: 6OCN) | -8.42 | (Not specified) | researchgate.net |

| Thiazole-indole 4f | COX-2 | -6.859 | (Not specified) | nih.gov |

| Thiazole-indole 4n | COX-2 | -7.077 | (Not specified) | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time in a simulated physiological environment. mdpi.com MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and understand the energetics of binding. researchgate.netfrontiersin.org

Key analyses performed after an MD simulation include calculating the Root Mean Square Deviation (RMSD) of the protein and ligand backbone atoms to assess the stability of the complex. mdpi.com A stable RMSD value over the simulation time suggests a stable binding mode. The Root Mean Square Fluctuation (RMSF) is calculated for individual residues to identify flexible regions of the protein upon ligand binding. mdpi.com Furthermore, the persistence of specific interactions, such as hydrogen bonds, can be monitored throughout the simulation to confirm their importance for binding affinity. researchgate.net These simulations provide a more accurate and realistic understanding of the binding event than static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. neliti.comsemanticscholar.org In the context of 2H-indol-2-one research, QSAR is employed to predict the efficacy of novel analogs and to guide the design of compounds with improved properties. nih.gov

To build a QSAR model, a set of molecules with known activities (the training set) is described by various molecular descriptors (e.g., topological, electronic, steric). neliti.com Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to develop an equation that relates these descriptors to the observed activity. neliti.comnih.gov The predictive power of the model is validated using an external set of compounds (the test set). researchgate.net A robust QSAR model can then be used to screen virtual libraries of 2H-indol-2-one derivatives and prioritize the most promising candidates for synthesis and testing, saving significant time and resources. nih.gov

| QSAR Model Type | Statistical Parameter | Value | Significance |

| MLR (2D-QSAR) | R² (Coefficient of Determination) | > 0.6 | Indicates a good fit of the model to the training data. |

| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model (internal validation). | |

| R²_pred (External validation) | > 0.5 | Measures the predictive ability on an external test set. | |

| GFA-MLR (2D-QSAR) | r² train | 0.8861 | High correlation for the training set. |

| q² | 0.7864 | Good internal predictive power. | |

| CoMFA (3D-QSAR) | r² train | 0.925 | High correlation for the training set. |

| q² | 0.590 | Good internal predictive power. |

Note: The values are representative of acceptable statistical benchmarks for QSAR models as reported in the literature. semanticscholar.orgjchemlett.com

Virtual Screening and De Novo Drug Design Approaches for Novel 2H-Indol-2-one Analogs

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net For the discovery of novel 2H-indol-2-one analogs, this process often begins with ligand-based or structure-based approaches. ugm.ac.id In a ligand-based approach, a pharmacophore model is built based on the key chemical features of known active compounds. ugm.ac.id This model is then used as a filter to screen databases for new molecules possessing similar features.

In structure-based virtual screening, molecular docking is used to "dock" each molecule from a large library into the active site of the target protein. nih.gov The compounds are then ranked based on their docking scores and predicted binding interactions. nih.gov The top-ranking "hits" from the virtual screen are selected for further experimental testing. nih.gov

These hits can also serve as starting points for de novo drug design, where novel molecular structures are built from scratch or by modifying existing scaffolds to optimize interactions with the target protein, leading to the creation of entirely new 2H-indol-2-one analogs with potentially enhanced therapeutic properties. nih.govresearchgate.netresearcher.life

Metabolic Pathways and Biotransformation of 1,3 Dihydro 1 Methoxymethyl 2h Indol 2 One

Identification of Major Metabolites and Their Structural Characterization

While direct metabolic studies on 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one are not extensively documented in publicly available literature, its metabolic profile can be predicted based on established biotransformation reactions for its core structure (2H-Indol-2-one, or oxindole) and the N-methoxymethyl substituent. The primary metabolic transformations are expected to be Phase I oxidative reactions, followed by Phase II conjugation of the resulting metabolites.

The two principal sites for Phase I metabolism are the N-methoxymethyl group and the aromatic ring of the indol-2-one (B1256649) core.

Metabolism of the N-methoxymethyl Group: The N-methoxymethyl moiety is susceptible to oxidative N-dealkylation, a common metabolic pathway catalyzed by cytochrome P450 enzymes. nih.govport.ac.ukresearchgate.net This process likely involves an initial O-demethylation to form a highly unstable N-(hydroxymethyl) intermediate. nih.gov This intermediate is expected to spontaneously decompose, releasing formaldehyde (B43269) and the N-dealkylated parent core, 1,3-dihydro-2H-indol-2-one (oxindole). nih.gov

Metabolism of the 2H-Indol-2-one Core: The aromatic benzene (B151609) ring of the oxindole (B195798) structure is a prime target for CYP-mediated hydroxylation. nih.gov This can occur at several positions, most commonly at the C-4, C-5, C-6, or C-7 positions, leading to various isomeric hydroxylated metabolites (e.g., 5-hydroxy-1-(methoxymethyl)-1,3-dihydro-2H-indol-2-one).

Phase II Conjugation: The hydroxylated metabolites generated from the aromatic ring oxidation are subsequently subject to Phase II conjugation reactions. These reactions, involving enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), attach polar endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroxyl group. This process significantly increases the water solubility of the metabolites, facilitating their renal excretion.

The table below summarizes the potential major metabolites.

| Metabolite Name | Proposed Structure | Metabolic Pathway |

| M1: 1,3-dihydro-2H-Indol-2-one | Oxindole core | N-Dealkylation (via O-demethylation) |

| M2: 1-(Hydroxymethyl)-1,3-dihydro-2H-indol-2-one | N-CH₂OH substituent | O-Demethylation (unstable intermediate) |

| M3: 5-Hydroxy-1-(methoxymethyl)-1,3-dihydro-2H-indol-2-one | OH group at C-5 | Aromatic Hydroxylation |

| M4: 6-Hydroxy-1-(methoxymethyl)-1,3-dihydro-2H-indol-2-one | OH group at C-6 | Aromatic Hydroxylation |

| M5: Glucuronide or Sulfate Conjugate of M3/M4 | Conjugate at OH group | Glucuronidation / Sulfation |

Enzymatic Systems Involved in the Metabolism of the 2H-Indol-2-one Core (e.g., Cytochrome P450, Sulfotransferases)

The biotransformation of 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one is mediated by a consortium of drug-metabolizing enzymes, primarily from Phase I and Phase II systems.

Phase I Metabolism: The oxidative reactions are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.gov

O-Demethylation: The cleavage of the methoxymethyl group is a classic CYP-mediated reaction. Specifically, isoforms such as CYP1A1, CYP1A2, and CYP1B1 are known to be highly active in catalyzing O-demethylation reactions on various substrates. nih.gov

Aromatic Hydroxylation: The oxidation of the indole (B1671886) ring is also a hallmark of CYP activity. Studies on indole metabolism have implicated isoforms like CYP2A6, CYP2C19, and CYP2E1 as being particularly active in forming hydroxylated and oxindole products. nih.gov

Phase II Metabolism: Following the introduction of polar hydroxyl groups by CYP enzymes, Phase II enzymes catalyze conjugation reactions to facilitate elimination.

UDP-glucuronosyltransferases (UGTs): These enzymes transfer glucuronic acid to the hydroxylated metabolites, forming O-glucuronides. This is a major pathway for the detoxification and clearance of phenolic compounds.

Sulfotransferases (SULTs): SULTs catalyze the transfer of a sulfonate group to the hydroxylated metabolites. This process, known as sulfation, also results in a more water-soluble and readily excretable conjugate.

The enzymatic systems likely involved are summarized in the following table.

| Enzyme Family | Specific Enzymes (Examples) | Proposed Role in Metabolism |

| Cytochrome P450 (Phase I) | CYP1A1, CYP1A2, CYP1B1 | O-Demethylation of the N-methoxymethyl group |

| CYP2A6, CYP2C19, CYP2E1 | Aromatic hydroxylation of the indol-2-one ring | |

| UDP-glucuronosyltransferases (Phase II) | UGT1A, UGT2B families | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases (Phase II) | SULT1A, SULT1E families | Sulfation of hydroxylated metabolites |

Metabolic Stability and In Vitro/In Vivo Biotransformation Rates

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key parameter in drug development. It is typically assessed using in vitro systems that contain the primary drug-metabolizing enzymes, such as liver microsomes or hepatocytes. wuxiapptec.com

In Vitro Models:

Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and are commonly used to evaluate Phase I metabolic stability. wuxiapptec.com

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II enzymes and cofactors, providing a more comprehensive model of hepatic metabolism. wuxiapptec.com

For a compound like 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one, its stability would be determined by the rate at which CYP enzymes catalyze its N-dealkylation and aromatic hydroxylation. If these reactions are rapid, the compound would be considered to have low metabolic stability, leading to a high intrinsic clearance (CLint) and a short half-life (t½). Conversely, if the compound is a poor substrate for these enzymes, it would exhibit high metabolic stability and low clearance. wuxiapptec.com

The table below presents illustrative data for a hypothetical compound with moderate stability, as might be determined in a typical in vitro assay.

| System | Species | Protein Conc. (mg/mL) | t½ (min) | CLint (µL/min/mg) |

| Liver Microsomes | Human | 0.5 | 45 | 30.8 |

| Rat | 0.5 | 28 | 49.5 | |

| Hepatocytes | Human | 1.0 (10⁶ cells/mL) | 70 | 9.9 |

| Rat | 1.0 (10⁶ cells/mL) | 40 | 17.3 |

Note: The data in this table is illustrative and does not represent experimentally determined values for 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one.

The correlation between in vitro biotransformation rates and in vivo pharmacokinetics is crucial. High in vitro clearance generally predicts high hepatic clearance in vivo, which can affect the compound's oral bioavailability and dosing frequency.

Influence of Structural Modifications on Metabolic Fate

The metabolic fate of a 2H-indol-2-one derivative can be strategically altered by modifying its chemical structure. These modifications can be used to block metabolic "soft spots," enhance stability, and prolong the compound's duration of action.

Modification of the N-Substituent: The N-methoxymethyl group is a likely site of metabolic attack. Replacing this group with a more metabolically robust substituent could significantly increase the compound's half-life. For example, replacing it with a small alkyl group (e.g., methyl) or a cyclopropylmethyl group, which are less readily metabolized by CYPs, would likely block the N-dealkylation pathway.

Modification of the Aromatic Ring: Aromatic hydroxylation can be hindered by introducing substituents onto the benzene ring. Placing electron-withdrawing groups, such as fluorine or a trifluoromethyl group, at positions susceptible to oxidation (e.g., C-5 or C-6) can deactivate the ring towards electrophilic attack by CYP enzymes. wuxiapptec.com This strategy is widely used to improve the metabolic stability of drug candidates.

The table below outlines potential structural modifications and their predicted impact on metabolism.

| Structural Modification | Example | Predicted Influence on Metabolic Fate |

| Replace N-methoxymethyl group | N-methyl or N-cyclopropylmethyl | Decreases or blocks N-dealkylation, potentially increasing metabolic stability and half-life. |

| Introduce electron-withdrawing group on aromatic ring | 5-Fluoro or 5-Chloro substituent | Blocks the site of hydroxylation, slowing metabolic clearance and increasing overall exposure. |

| Introduce bulky group on aromatic ring | 5-tert-Butyl substituent | Sterically hinders CYP access to the aromatic ring, reducing the rate of hydroxylation. |

Prodrug Design Strategies Based on Metabolic Pathways

The metabolic pathways of 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one can be strategically exploited in prodrug design. A prodrug is an inactive or less active compound that is converted into a pharmacologically active agent in vivo through metabolic processes.

Leveraging N-Dealkylation for Activation: If the N-unsubstituted core, 1,3-dihydro-2H-indol-2-one, is the desired active pharmacophore, then the parent compound itself can be viewed as a prodrug. The N-methoxymethyl group acts as a promoiety that can improve physicochemical properties such as solubility or membrane permeability. Upon administration, CYP-mediated N-dealkylation would cleave this group to release the active drug at its site of action. This is a classic prodrug strategy to improve the "drug-like" properties of a molecule.

Enzyme-Activated Prodrugs: A more advanced strategy involves designing a prodrug that is activated by a specific enzyme that may be overexpressed in a target tissue, such as a tumor. While not directly applicable to CYP activation in a targeted manner, the principle involves harnessing an enzymatic reaction for localized drug release. For example, in therapies targeting resistant bacteria, the β-lactam ring of certain prodrugs is cleaved by bacterial β-lactamase enzymes, releasing a cytotoxic agent specifically within the resistant bacteria. nih.gov Similarly, the lactam bond within the 2H-indol-2-one core could theoretically be a target for specific hydrolases in a targeted enzyme-prodrug therapy approach. duke.edunih.gov This strategy turns a metabolic process into a highly specific activation mechanism.

By understanding the enzymatic systems that metabolize the 2H-indol-2-one scaffold, medicinal chemists can design molecules where metabolic conversion is not a liability but a deliberate and essential step in the drug's mechanism of action.

Role in Drug Discovery and Development Initiatives for 2h Indol 2 One Derivatives

2H-Indol-2-one as a Lead Compound or Scaffold for Therapeutic Development

The 2H-indol-2-one scaffold is at the heart of several clinically successful drugs and a multitude of investigational agents, demonstrating its therapeutic versatility. researchgate.netnih.gov Its derivatives have been reported to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.govmdpi.comchula.ac.th

A prime example of its success is in the field of oncology, particularly as inhibitors of protein kinases. The 3-substituted indolin-2-one core is a crucial structural element for potent and specific kinase inhibitors. ekb.egnih.gov Marketed anticancer drugs such as Sunitinib and Nintedanib are prominent examples that feature the indolin-2-one scaffold. researchgate.netekb.egnih.gov Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). ekb.egnih.govekb.eg Nintedanib also inhibits multiple tyrosine kinases and is used for various cancers and idiopathic pulmonary fibrosis. researchgate.netnih.gov

Beyond kinase inhibition, derivatives like the 3-(4-hydroxyphenyl)indoline-2-ones are emerging as potent and selective anticancer agents, demonstrating efficacy in preclinical models of drug-resistant, estrogen receptor-positive breast cancer. nih.govrsc.orgillinois.edu The broad applicability of the 2H-indol-2-one scaffold is a testament to its value as a foundational structure for therapeutic development. nih.gov

| Therapeutic Area | Biological Target(s) | Example Scaffold/Derivative Class |

| Oncology | Receptor Tyrosine Kinases (VEGFRs, PDGFRs, etc.) | Pyrrole-substituted indolin-2-ones (e.g., Sunitinib) ekb.egnih.govcancertreatmentjournal.com |

| Estrogen Receptor α (ERα) mediated pathways | 3-(4-hydroxyphenyl)indoline-2-ones nih.gov | |

| Focal Adhesion Kinase (FAK) | Skeletally diverse indoline (B122111) alkaloids nih.gov | |

| Inflammation | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Indoline-based dual inhibitors nih.govacs.orgnih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | N-1 and C-3 substituted isatins nih.govtandfonline.com | |

| Infectious Diseases | Bacterial and Fungal targets | Various substituted 1,3-dihydro-2H-indol-2-ones nih.gov |

| Mycobacterium tuberculosis | Substituted 1,3-dihydro-2H-indol-2-ones nih.govresearchgate.net | |

| Autoimmune/Other | Sphingosine (B13886) Kinase 2 (SphK2) | 1,5-disubstituted indole-based compounds nih.govnih.gov |

Strategies for Optimization of On-Target Potency and Selectivity

Key strategies often focus on substitutions at several key positions of the indolin-2-one core:

N-1 Position: Modification at the nitrogen atom of the lactam ring can significantly influence activity. For instance, in the development of fatty acid amide hydrolase (FAAH) inhibitors, replacing a bulky N-1 aryl moiety with a smaller, flexible allyl group resulted in a 1500-fold increase in potency, yielding a nanomolar inhibitor. nih.govtandfonline.com

C-3 Position: This position is critical for the activity of many indolin-2-one-based inhibitors, especially kinase inhibitors. nih.gov The introduction of various substituents at C-3 allows for the exploration of different binding pockets within the target enzyme. For VEGFR inhibitors, the nature of the C-3 substituent plays a pivotal role in their antiangiogenic and anticancer activities. nih.gov

C-5 Position: Substitutions on the benzene (B151609) ring, particularly at the C-5 position, are important for modulating potency and physical properties. In the development of pyrrole (B145914) indolin-2-one kinase inhibitors, the introduction of a fluorine atom at C-5, as seen in Sunitinib, was a key modification that led to a potent anti-angiogenesis agent. cancertreatmentjournal.com

In the pursuit of Sphingosine Kinase 2 (SphK2) inhibitors, a systematic investigation of substitution patterns around an indole (B1671886) scaffold revealed that a 1,5-disubstitution pattern was optimal for promoting binding and achieving high potency (Kᵢ = 90 nM) and selectivity (>110-fold over the SphK1 isoform). nih.govnih.gov Molecular modeling confirmed that these substitutions led to key nonpolar and hydrogen bonding interactions within the SphK2 active site. nih.govnih.gov Similarly, the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors involved designing new indoline-based analogues to achieve a balanced activity profile, resulting in compounds with potent dual inhibition in the sub-micromolar range. nih.govacs.orgnih.gov

| Target Enzyme | Scaffold/Derivative | Key Optimization Strategy | Result |

| Fatty Acid Amide Hydrolase (FAAH) | Isatin (B1672199) (Indoline-2,3-dione) | Simplification of N-1 substituent from bulky aryl to flexible allyl group. | 1500-fold potency increase (IC₅₀ = 6.7 nM). nih.govtandfonline.com |

| Sphingosine Kinase 2 (SphK2) | Indole-based | Investigation of substitution patterns; identified 1,5-disubstitution as optimal. | >110-fold selectivity over SphK1; Kᵢ = 90 nM. nih.govnih.gov |

| 5-LOX / sEH (Dual Inhibition) | Indoline-based | Guided design of new analogues based on an initial screening hit. | Identification of potent dual inhibitors (IC₅₀s ~0.4 μM for both targets). nih.govacs.orgnih.gov |

| VEGFR-2 | Pyrrole indolin-2-one | Introduction of a fluorine atom at the C-5 position. | Led to the development of Sunitinib, a potent kinase inhibitor. cancertreatmentjournal.com |

Development of Chemical Probes and Tools Based on the 2H-Indol-2-one Scaffold

The indole scaffold, including the 2H-indol-2-one core, is not only valuable for therapeutic development but also for creating chemical probes to study biological systems. nih.govnih.govresearchgate.net These probes are essential tools for target identification, validation, and understanding the mechanism of action of bioactive molecules. nih.govmdpi.com

Fluorescent probes built upon the indole framework are particularly common. These molecules are designed to change their fluorescent properties (e.g., "turn-on" or shift in emission wavelength) upon interaction with a specific analyte or biological target. mdpi.com This allows for the sensitive and selective detection and imaging of biological molecules and processes in living cells and organisms. For example, indole-based fluorescent probes have been successfully developed for:

Bioimaging of S-Nitrosylation: A probe with a unique long-wavelength emission was designed for the direct detection of S-nitrosylation within the mitochondria of living cells, providing a powerful tool to study this important post-translational modification. nih.gov

Detection of Reactive Oxygen Species (ROS): An indole-based near-infrared (NIR) fluorescent "turn-on" probe was created for the highly sensitive detection of hydrogen peroxide (H₂O₂), enabling real-time monitoring in living cells and zebrafish. nih.gov

Sensing of Ions: A novel indolium-based fluorescent probe was synthesized for the rapid and selective detection of cyanide ions (CN⁻) in solution and for cell imaging applications. mdpi.com

Beyond fluorescent probes for small molecules, the indoline scaffold has been instrumental in developing probes for larger protein targets. Inspired by indoline alkaloids, a divergent synthesis approach was used to create a library of skeletally diverse compounds. nih.gov Screening of this library led to the identification of a potent chemical probe that acts as an inhibitor of focal adhesion kinase (FAK), a protein involved in cancer progression. nih.govresearchgate.net Such probes are invaluable for dissecting complex signaling networks and identifying new therapeutic targets. nih.gov

Future Directions in the Therapeutic Exploitation of 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one and its Analogs

The future of drug discovery centered on the 2H-indol-2-one scaffold remains promising, with several key directions emerging. While specific research on 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one is not extensively documented in current literature, the principles guiding the field apply directly to its potential exploration and that of its analogs.

One major trend is the continued development of multi-target or dual-inhibitor drugs. acs.orgmdpi.comnih.gov Complex diseases like cancer and chronic inflammation often involve multiple signaling pathways. Compounds that can simultaneously modulate two or more key targets, such as the dual 5-LOX/sEH inhibitors, offer the potential for synergistic efficacy and a reduced likelihood of developing drug resistance. nih.govmdpi.com Further exploration of the 2H-indol-2-one chemical space is likely to yield novel polypharmacological agents.

Another direction is the refinement of selectivity for specific targets within large protein families, such as kinases or sphingosine kinases. nih.govacs.orgacs.org Achieving isoform-selective inhibition is critical for minimizing off-target effects. Future research will likely employ advanced computational modeling alongside innovative synthetic chemistry to design analogs with exquisitely tailored selectivity profiles.

Furthermore, the application of the 2H-indol-2-one scaffold in developing more sophisticated chemical probes and diagnostic tools is expected to grow. This includes creating probes for novel biological targets, developing agents for bimodal imaging (e.g., PET/fluorescence), and designing activity-based probes that covalently label their targets, facilitating easier identification and validation.

Finally, the exploration of novel and diverse substitution patterns on the 2H-indol-2-one core, including derivatives such as 1,3-dihydro-1-(methoxymethyl)-2H-Indol-2-one, will continue to be a fertile ground for identifying new lead compounds. Applying modern synthetic methodologies and high-throughput screening technologies to novel libraries of these analogs will be crucial for uncovering the next generation of therapeutics derived from this versatile scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dihydro-1-(methoxymethyl)-2H-indol-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of analogous indol-2-one derivatives under mild conditions (60–80°C, 6–12 hours) . Key variables include solvent polarity (e.g., DMF vs. ethanol), stoichiometry of the methoxymethyl group donor, and temperature control to minimize by-products like uncyclized intermediates .

Q. How can the structure of 1,3-dihydro-1-(methoxymethyl)-2H-indol-2-one be characterized to confirm regioselectivity?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to verify methoxymethyl substitution at the N1 position and absence of competing isomers.

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry (if applicable) and hydrogen-bonding patterns .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays for this compound?

- Methodology :

- Solubility : Determine experimentally in DMSO, water, and PBS using UV-Vis spectrophotometry. Methoxymethyl groups typically enhance solubility in polar solvents compared to aryl-substituted analogs .

- logP : Calculate via reverse-phase HPLC (e.g., C18 column) or computational tools (e.g., MarvinSketch). Expected logP ~2.1–2.5 due to the methoxymethyl moiety .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the compound’s biological activity compared to other N1-substituted indol-2-ones?

- Methodology :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying N1 substituents (e.g., methyl, benzyl).

- Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria and fungi. Methoxymethyl groups may enhance membrane permeability due to increased polarity .

- Compare binding affinities via molecular docking to target proteins (e.g., bacterial topoisomerases) using software like AutoDock Vina .

Q. What analytical strategies resolve contradictions in reported spectral data for indol-2-one derivatives?

- Methodology :

- Reproducibility checks : Replicate synthesis and characterization under controlled conditions to identify batch-specific impurities (e.g., residual solvents).

- Dynamic NMR : Investigate tautomerism or conformational flexibility that may cause signal splitting in H NMR .

- Cross-validate data : Compare with high-quality reference spectra from peer-reviewed sources (e.g., IUCrData) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodology :

- Use QSPR models to predict absorption, distribution, and metabolic stability. Focus on cytochrome P450 interactions (e.g., CYP3A4/2D6) using tools like Schrödinger’s ADMET Predictor.

- Simulate blood-brain barrier permeability via Molinspiration or SwissADME. Methoxymethyl groups may reduce CNS penetration compared to lipophilic analogs .

Experimental Design Considerations

Key Challenges and Solutions

- Challenge : Low yields in cyclization steps due to steric hindrance from the methoxymethyl group.

- Solution : Optimize reaction time and employ microwave-assisted synthesis to enhance kinetics .

- Challenge : Spectral overlap in NMR for closely related analogs.

- Solution : Use H-C HSQC and DEPT-135 experiments to assign quaternary carbons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.